2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound is a triazolo[1,5-a]pyrimidine derivative characterized by:
- A triazolo[1,5-a]pyrimidine core, a bicyclic scaffold known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and aromatic stacking interactions .
- N-(2-Methoxyphenyl) carboxamide: A substituted aryl amide moiety, influencing binding affinity and metabolic stability. 7-(Pyridin-4-yl): Pyridine ring at position 7, introducing a hydrogen-bond acceptor and altering electronic properties compared to purely aromatic substituents . 5-Methyl group: A small alkyl chain modulating steric effects and lipophilicity.
Triazolo[1,5-a]pyrimidines are frequently explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-19-7-5-6-8-20(19)35-2)24(17-11-13-28-14-12-17)33-27(29-16)31-25(32-33)18-9-10-21(36-3)22(15-18)37-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXCMBVITLMVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.43 g/mol. The structure features multiple functional groups that contribute to its biological activity, including methoxy and pyridine moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines.
- In vitro Studies : A study indicated that triazolo derivatives exhibited IC50 values ranging from 0.49 to 48.0 μM against a panel of 60 human cancer cell lines from the National Cancer Institute (NCI) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been observed to inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. A related compound demonstrated considerable activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy .
Anti-inflammatory Effects
Some studies suggest that triazolo-pyrimidines may modulate inflammatory pathways. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus offering a potential therapeutic avenue for inflammatory diseases .
Study 1: Anticancer Efficacy
A specific case study on a triazolo-pyrimidine derivative showed promising results against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited an IC50 value of approximately 10 μM against HeLa cells and induced significant morphological changes indicative of apoptosis .
Study 2: Mechanistic Insights
Another study explored the binding interactions of similar compounds with human prostaglandin reductase (PTGR2), revealing insights into their inhibitory actions which could be linked to their anti-inflammatory properties .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.43 g/mol |
| Anticancer IC50 (HeLa) | ~10 μM |
| Antimicrobial Activity | Effective against various strains |
| Anti-inflammatory Activity | Inhibition of cytokines |
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Pyridine vs. Phenyl at Position 7: The target compound’s pyridin-4-yl group (vs.
- Methoxy Group Positioning : The 3,4-dimethoxyphenyl group (target) vs. 3,4,5-trimethoxyphenyl (5j) reduces steric hindrance while retaining electron-donating effects, which may optimize binding pocket interactions .
- Carboxamide Substituents : The N-(2-methoxyphenyl) group (target) differs from electron-deficient (e.g., 4-nitrophenyl in 5j) or hydrophobic (e.g., 4-chlorophenyl in 5g) groups, balancing solubility and target engagement .
Key Observations:
- Multi-Component Reactions : The target compound is likely synthesized via a Biginelli-like heterocyclization involving aldehydes, triazole diamines, and acetoacetamides, consistent with methods for analogues .
- Catalyst and Solvent : p-Toluenesulfonic acid in DMF is standard for triazolo[1,5-a]pyrimidine synthesis, suggesting the target compound’s synthesis follows established protocols .
- Yield Variability : Substituents influence yields; electron-withdrawing groups (e.g., nitro in 5j) reduce yields compared to electron-donating groups (e.g., methoxy in 5a) .
Physical and Spectral Properties
Table 3: Melting Points and Spectral Data
Key Observations:
- Melting Points : Higher melting points (e.g., 5j: 320°C) correlate with rigid substituents (nitro, trimethoxyphenyl), while flexible groups (e.g., pyridine in target) may lower melting points .
- Spectral Trends : Carboxamide C=O peaks appear consistently near 168 ppm in 13C NMR, confirming structural integrity across analogues .
Q & A
Basic: What are the recommended synthetic protocols for this compound, and how do solvent systems influence yield?
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under reflux conditions (e.g., formic acid or ethanol/water mixtures) . For example, a water-ethanol (1:1 v/v) solvent system with TMDP catalyst achieved 92% yield for a structurally similar compound, emphasizing the role of green solvents in reducing side reactions . Key steps include:
- Cyclization : Heating precursors (e.g., pyrazole or pyrimidine intermediates) with catalysts.
- Purification : Recrystallization from ethanol or DMF to isolate crystalline products .
Basic: How is the compound’s structural identity confirmed in synthetic workflows?
Structural characterization relies on:
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding in triclinic crystal systems) .
- NMR spectroscopy : and NMR identify substituents (e.g., methoxy and pyridinyl groups) via chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .
Advanced: How can reaction conditions be optimized for improved regioselectivity?
Statistical methods like Design of Experiments (DoE) are critical for optimizing parameters (temperature, catalyst loading, solvent ratios). For example, in flow-chemistry systems, DoE reduced side products by 40% in diazomethane syntheses . Key steps:
- Screening variables : Use fractional factorial designs to identify critical parameters.
- Response surface modeling : Predict optimal conditions (e.g., 70°C, 1:2 molar ratio of precursors) .
Advanced: How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Comparative studies with isosteric analogs (e.g., replacing pyridinyl with phenyl groups) clarify structure-activity relationships. For example:
- Enzyme assays : Test inhibition of kinases or proteases using fluorogenic substrates.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines to differentiate target-specific effects from general toxicity .
Contradictions may arise from off-target interactions, resolved via knockdown/knockout models or competitive binding assays .
Basic: What are the primary biological targets hypothesized for this compound?
Analogous triazolo[1,5-a]pyrimidines exhibit:
- Kinase inhibition : Targeting ATP-binding pockets (e.g., EGFR or CDK2) due to pyrimidine’s mimicry of adenine .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis via thiadiazole moieties .
- Anticancer potential : Apoptosis induction via ROS generation in pyridinyl-containing derivatives .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
- Electrophilic Fukui indices : Highlight susceptibility of the pyrimidine C-5 position to nucleophilic attack.
- Molecular docking : Simulate binding to enzymes (e.g., human topoisomerase II) to prioritize synthetic modifications .
Advanced: How are spectral data inconsistencies addressed during structural elucidation?
- Dynamic NMR : Resolves tautomerism (e.g., keto-enol shifts in pyrimidinones) by varying temperature .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., methoxyphenyl protons) .
- X-ray powder diffraction : Validates crystallinity when single-crystal data are unavailable .
Basic: What purification strategies are effective for isolating this compound?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .
- Recrystallization : DMF/ethanol mixtures yield high-purity crystals (≥98% by HPLC) .
Advanced: How can photostability be enhanced for in vivo applications?
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce UV degradation .
- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve stability in physiological conditions .
Advanced: What strategies validate the compound’s metabolic stability in preclinical models?
- Liver microsome assays : Measure half-life using LC-MS to identify major metabolites (e.g., demethylation of methoxyphenyl groups) .
- Isotopic labeling : -tagged analogs track biodistribution in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
